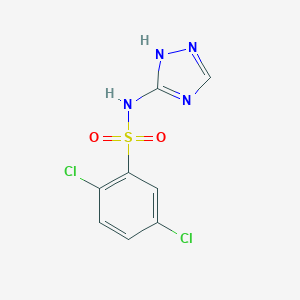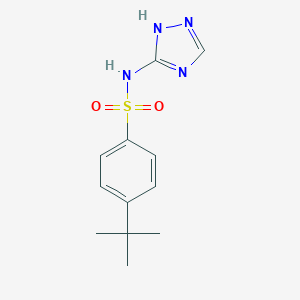
1-Butene, 3-(2-butenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butene, 3-(2-butenyloxy)- is a chemical compound that belongs to the family of alkenes. It is also known as 2-Butenyloxy-1-butene and has the chemical formula C8H14O. This compound is widely used in scientific research for its unique properties and potential applications. In
Mechanism Of Action
The mechanism of action of 1-Butene, 3-(2-butenyloxy)- is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the double bond in the molecule. The butenyl group can also act as a leaving group in certain reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Butene, 3-(2-butenyloxy)-. However, it has been reported to exhibit low toxicity and is not expected to cause any significant adverse effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Butene, 3-(2-butenyloxy)- in lab experiments is its versatility. It can be used in a wide range of organic reactions and can act as a building block for the synthesis of various organic compounds. However, one of the limitations is the high cost of the compound, which may limit its use in certain research areas.
Future Directions
There are several potential future directions for research on 1-Butene, 3-(2-butenyloxy)-. One area of interest is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another area of research is the exploration of its potential applications in the field of materials science, such as the synthesis of new polymers and materials with unique properties. Additionally, the compound may have potential applications in the field of medicinal chemistry, such as the development of new drugs and therapies. Further research is needed to fully understand the potential of 1-Butene, 3-(2-butenyloxy)- in these and other areas.
In conclusion, 1-Butene, 3-(2-butenyloxy)- is a versatile and potentially useful compound in scientific research. Its unique properties and potential applications make it an area of interest for researchers in various fields. Further research is needed to fully explore its potential and develop new applications for this compound.
Synthesis Methods
1-Butene, 3-(2-butenyloxy)- can be synthesized through the reaction of 1-butene and 2-buten-1-ol in the presence of a catalyst. The reaction is carried out at high temperature and pressure to obtain the desired product. The purity of the product can be improved through various purification techniques such as distillation, recrystallization, and chromatography.
Scientific Research Applications
1-Butene, 3-(2-butenyloxy)- has several potential applications in scientific research. It can be used as a building block for the synthesis of various organic compounds. It can also be used as a reagent in organic synthesis reactions such as the Heck reaction, Suzuki coupling, and Sonogashira coupling. Furthermore, it has been used as a ligand in coordination chemistry and as a stabilizer in polymerization reactions.
properties
CAS RN |
1476-05-7 |
|---|---|
Product Name |
1-Butene, 3-(2-butenyloxy)- |
Molecular Formula |
C30H50O2 |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
1-but-3-en-2-yloxybut-2-ene |
InChI |
InChI=1S/C8H14O/c1-4-6-7-9-8(3)5-2/h4-6,8H,2,7H2,1,3H3 |
InChI Key |
XYFNXHGRCIZMQQ-UHFFFAOYSA-N |
SMILES |
CC=CCOC(C)C=C |
Canonical SMILES |
CC=CCOC(C)C=C |
synonyms |
3-(2-Butenyloxy)-1-butene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)





![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)



